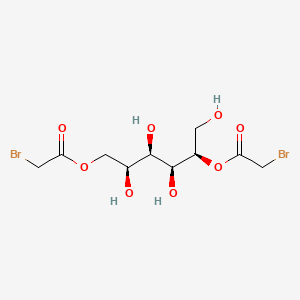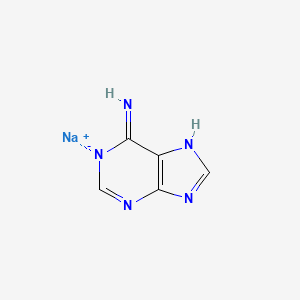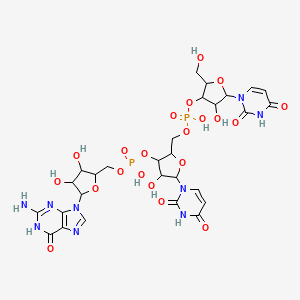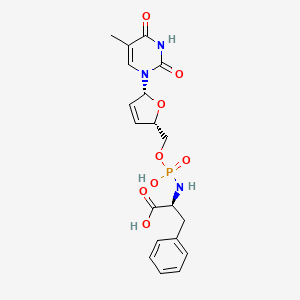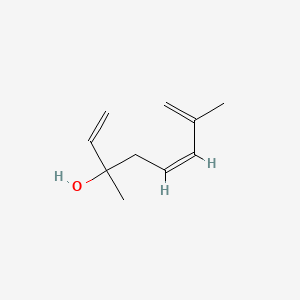
Tetrahydro-2-((methylphenyl)thio)-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-2-((methylphenyl)thio)-2H-pyran is a heterocyclic compound that features a pyran ring with a sulfur atom and a methylphenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2-((methylphenyl)thio)-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with a pyran derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the methylphenyl group or the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Tetrahydro-2-((methylphenyl)thio)-2H-pyran exerts its effects involves interactions with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, thereby modulating biological responses.
Comparación Con Compuestos Similares
Thiophene derivatives: These compounds share the sulfur-containing heterocyclic structure and exhibit similar chemical reactivity.
Pyran derivatives: Compounds with a pyran ring structure but different substituents.
Thioxopyrimidines: These compounds also contain sulfur atoms and have been studied for their diverse biological activities.
Uniqueness: Tetrahydro-2-((methylphenyl)thio)-2H-pyran is unique due to the combination of the pyran ring and the methylphenylthio group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
94247-87-7 |
|---|---|
Fórmula molecular |
C12H16OS |
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)sulfanyloxane |
InChI |
InChI=1S/C12H16OS/c1-10-6-2-3-7-11(10)14-12-8-4-5-9-13-12/h2-3,6-7,12H,4-5,8-9H2,1H3 |
Clave InChI |
FASJGHIXLJLMTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1SC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


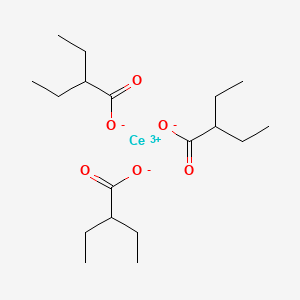
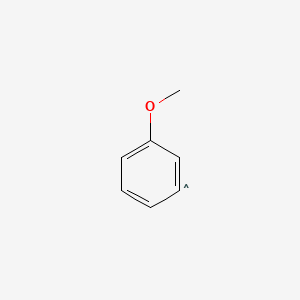
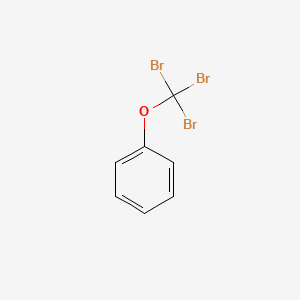
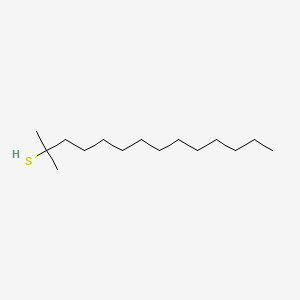
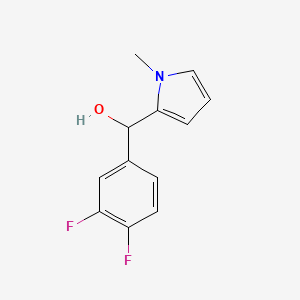
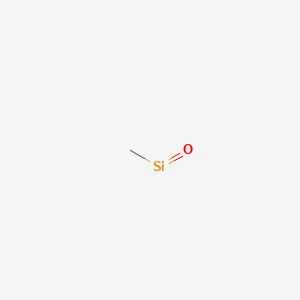
![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
